molecular formula C23H26N4O3S B2504420 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide CAS No. 904826-14-8

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2504420
CAS No.: 904826-14-8
M. Wt: 438.55
InChI Key: DOIAFQYDNCRFNI-UHFFFAOYSA-N
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Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide is a sulfonamide-based small molecule characterized by a pyridazine core substituted with an azepane ring and a phenyl group bearing a 4-methoxybenzene sulfonamide moiety. This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes or receptors. The 4-methoxy substitution on the benzene ring may influence electronic properties and solubility.

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-30-20-9-11-21(12-10-20)31(28,29)26-19-8-6-7-18(17-19)22-13-14-23(25-24-22)27-15-4-2-3-5-16-27/h6-14,17,26H,2-5,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIAFQYDNCRFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Azepane Group: The azepane group is introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine ring.

    Attachment of the Phenyl and Sulfonamide Groups: The phenyl group is introduced via electrophilic aromatic substitution, and the sulfonamide group is attached through sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nitriles, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 4-methoxy group in the target compound donates electron density via resonance, enhancing solubility relative to the electron-withdrawing 4-fluoro-3-(trifluoromethyl) substituents in , which increase lipophilicity (logP = 5.81).
  • The 2,4-dimethoxy analog likely has higher solubility than the target compound but may exhibit reduced membrane permeability due to increased PSA.

Positional Isomerism: The 3-phenyl linkage in the target compound and vs.

Lipophilicity :

  • The trifluoromethyl group in significantly elevates logP, favoring passive diffusion but risking off-target interactions. The target compound’s logP is expected to be lower, balancing bioavailability and solubility.

Research Findings and Implications

Computational and Crystallographic Insights

  • Software such as SHELXL and ORTEP-3 are critical for refining crystal structures, particularly for analyzing steric effects of substituents like trifluoromethyl () vs. methoxy (target compound).

Biological Activity

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an azepane ring, a pyridazine moiety, and a sulfonamide group. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The compound's structure can be represented as follows:

\text{N 3 6 azepan 1 yl pyridazin 3 yl phenyl}-4-methoxybenzene-1-sulfonamide}

This structure contributes to its interaction with various biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, such as carbonic anhydrases (CAs). The sulfonamide group serves as a key pharmacophore, allowing for effective binding to the active sites of these enzymes. Inhibition of CAs can lead to various physiological effects, making this compound a candidate for treating conditions such as glaucoma and cancer.

Inhibitory Activity

Recent studies have demonstrated that related sulfonamide compounds exhibit significant inhibitory activity against human carbonic anhydrase isoforms. For instance, compounds similar to this compound have shown low nanomolar Ki values against isoforms hCA II and hCA IX, indicating potent inhibition:

CompoundTarget IsoformKi (nM)
6ihCA II7.7
6ihCA IX34.9
AAZhCA II12.1
AAZhCA IX25.8

This data suggests that the compound may be developed as a selective inhibitor for therapeutic applications .

Case Study: Carbonic Anhydrase Inhibition

In a study evaluating the biological activity of various sulfonamides, this compound was tested alongside other derivatives. The results indicated that compounds with similar structural features displayed substantial inhibition of hCA II and hCA IX isoforms, with Ki values ranging from low nanomolar to medium nanomolar concentrations. This positions the compound as a promising candidate for further development in the field of enzyme inhibition .

Potential Therapeutic Applications

The unique structure of this compound suggests potential applications in:

  • Antitumor Therapy : By targeting tumor-associated carbonic anhydrases.
  • Ocular Hypertension : As an inhibitor of carbonic anhydrases involved in aqueous humor production.

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